1-(3-cyanoquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(3-cyanoquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-16-7-8-20(13-17(16)2)27-24(29)18-9-11-28(12-10-18)23-19(14-25)15-26-22-6-4-3-5-21(22)23/h3-8,13,15,18H,9-12H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGASSQWQFTIOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-cyanoquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups:
- Piperidine Ring: A six-membered ring containing one nitrogen atom, known for its diverse biological activities.
- Quinoline Moiety: A bicyclic structure that contributes to the compound's pharmacological properties.
- Cyano Group: The presence of the cyano group may enhance the compound's reactivity and biological interactions.
The molecular formula is , with a molecular weight of approximately 320.39 g/mol.
Anticancer Properties
Research has indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, studies have shown that quinoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
Enzyme Inhibition
The compound has been assessed for its potential as an enzyme inhibitor. Specifically, it may act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism. Inhibition of DPP-IV can lead to enhanced insulin secretion and improved glycemic control, making it a candidate for diabetes management .
Antimicrobial Activity
Preliminary studies suggest that similar piperidine derivatives possess antimicrobial properties. The antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis has been documented, indicating potential applications in treating bacterial infections .
Neuroprotective Effects
Compounds with piperidine structures are often associated with neuroprotective effects. They may inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thus enhancing cholinergic neurotransmission and potentially benefiting conditions like Alzheimer's disease.
Case Studies
-
Anticancer Activity Study:
- A study involving a series of quinoline-piperidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The compound under discussion showed IC50 values comparable to established chemotherapeutic agents.
-
DPP-IV Inhibition Study:
- In vitro assays confirmed that the compound effectively inhibits DPP-IV activity, leading to increased GLP-1 levels and improved insulin secretion in pancreatic beta cells.
-
Antimicrobial Screening:
- A comparative study of piperidine derivatives revealed moderate to strong antibacterial activity against selected strains, with the compound exhibiting promising results in inhibiting bacterial growth.
Data Table: Biological Activities Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader family of piperidine-4-carboxamide derivatives. Below is a systematic comparison with structurally analogous compounds, focusing on substituent variations, synthetic data, and inferred properties:
Structural Analogues and Substituent Effects
Notes:
- Molecular weight for the target compound is inferred from analogues (e.g., ).
- Substituent variations directly impact physicochemical properties. For example, the ethoxy group in introduces an oxygen atom, likely improving aqueous solubility compared to the dimethyl or ethyl groups in .
- Halogenated derivatives (e.g., ) are often prioritized in drug discovery for enhanced binding to hydrophobic enzyme pockets.
Physicochemical Properties
Data gaps exist for the target compound’s density, melting point, and solubility. However, analogues provide clues:
Q & A
Q. What are the established synthetic routes for 1-(3-cyanoquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide, and how is structural purity confirmed?
The compound can be synthesized via nucleophilic substitution or condensation reactions involving piperidine-4-carboxamide precursors. Key steps include coupling the 3-cyanoquinolin-4-yl moiety to the piperidine ring and introducing the 3,4-dimethylphenyl group via amidation. Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR): Chemical shifts (δ) for aromatic protons (6.8–8.5 ppm) and piperidine carbons (2.5–3.5 ppm) .
- Mass Spectrometry (MS): Molecular ion peaks matching the theoretical molecular weight (e.g., [M+H]+ at m/z 430.2) .
- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages within ±0.3% of theoretical values .
Q. What are the primary biological targets or activities associated with this compound?
While direct evidence for this compound is limited, structurally related piperidine-4-carboxamides exhibit affinity for sigma receptors (σ1/σ2) and kinase inhibition. Preliminary assays should prioritize:
- Radioligand Binding Assays: Using [³H]-DTG for σ receptors or kinase-specific probes .
- Dose-Response Curves: IC₅₀ values to quantify potency .
Q. How can researchers troubleshoot low yields during synthesis?
Low yields (e.g., 26% in benzyl-substituted derivatives ) often stem from steric hindrance or side reactions. Mitigation strategies include:
- Reagent Optimization: Switching from K₂CO₃ to stronger bases like NaH for deprotonation .
- Temperature Control: Slow addition of reagents at 0–5°C to minimize byproducts .
Advanced Research Questions
Q. How should contradictory yield data in piperidine-4-carboxamide synthesis be analyzed?
Discrepancies (e.g., 70.1% vs. 26% yields for similar derivatives ) require systematic evaluation:
- Comparative Reaction Audits: Replicate protocols from conflicting studies (e.g., Taber vs. Feldman methods ).
- Byproduct Identification: Use LC-MS or TLC to detect unreacted intermediates or decomposition products .
- Solvent/Additive Screening: Polar aprotic solvents (DMF, DMSO) may enhance solubility of hydrophobic intermediates .
Q. What advanced methodologies can improve selectivity for sigma receptor subtypes?
To enhance σ1/σ2 selectivity:
- Molecular Docking: Align the 3-cyanoquinoline moiety with σ1 hydrophobic pockets using software like AutoDock .
- Substituent Modulation: Introduce electron-withdrawing groups (e.g., -CF₃) on the 3,4-dimethylphenyl ring to alter binding kinetics .
Q. How can theoretical frameworks guide mechanistic studies of this compound?
Link hypotheses to established theories:
- Structure-Activity Relationship (SAR): Use Hammett plots to correlate substituent electronic effects with bioactivity .
- Kinetic Theory: Apply steady-state approximations to model enzyme inhibition mechanisms .
Q. What strategies address stability issues during in vitro assays?
Stability challenges (e.g., hydrolysis of the cyano group) require:
- pH Buffering: Use phosphate-buffered saline (PBS) at pH 7.4 to minimize degradation .
- Lyophilization: Store the compound as a lyophilized powder at -20°C to extend shelf life .
Methodological Tables
Table 1. Key Synthetic Parameters for Piperidine-4-Carboxamide Derivatives
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reaction Temperature | 0–5°C (condensation step) | |
| Base | NaH (for hindered amines) | |
| Purification Method | Column chromatography (SiO₂) |
Table 2. Analytical Benchmarks for Structural Validation
| Technique | Critical Data Points | Reference |
|---|---|---|
| ¹H NMR | δ 2.5–3.5 (piperidine CH₂) | |
| MS | [M+H]+ = 430.2 | |
| Elemental Analysis | C: 69.2%, H: 5.8%, N: 16.3% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
